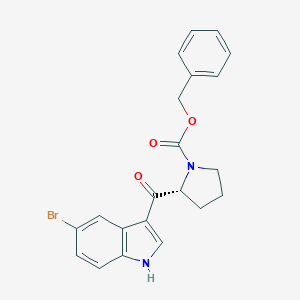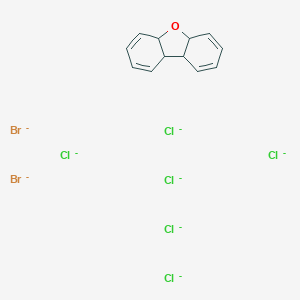
Dibenzofuran, dibromohexachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzofuran, dibromohexachloro- is a chemical compound that belongs to the family of polychlorinated dibenzofurans (PCDFs). PCDFs are highly toxic and persistent environmental pollutants that are produced as byproducts of various industrial processes. Dibenzofuran, dibromohexachloro- is a particularly hazardous PCDF due to its high toxicity and potential for bioaccumulation in the environment. In
Mécanisme D'action
Dibenzofuran, dibromohexachloro- is a potent toxicant that can cause a wide range of adverse health effects. The compound's mechanism of action involves the disruption of cellular processes and the induction of oxidative stress. Dibenzofuran, dibromohexachloro- can also interfere with hormone signaling pathways and cause DNA damage.
Effets Biochimiques Et Physiologiques
Dibenzofuran, dibromohexachloro- can cause a range of biochemical and physiological effects, including liver damage, immune system suppression, and developmental toxicity. The compound can also accumulate in the body's fat tissues and cause long-term health effects.
Avantages Et Limitations Des Expériences En Laboratoire
Dibenzofuran, dibromohexachloro- is a useful tool for researchers studying the toxicity of Dibenzofuran, dibromohexachloro- and their effects on biological systems. However, the compound's high toxicity and potential for bioaccumulation make it challenging to use in lab experiments. Researchers must take careful precautions to ensure the safety of their experiments and minimize the risk of exposure.
Orientations Futures
There is still much to learn about the toxicity and environmental impact of dibenzofuran, dibromohexachloro-. Future research should focus on developing new methods for synthesizing the compound and improving our understanding of its mechanism of action. Researchers should also investigate the potential health effects of long-term exposure to dibenzofuran, dibromohexachloro- and its effects on the environment.
Conclusion:
Dibenzofuran, dibromohexachloro- is a highly toxic and persistent environmental pollutant that has been the subject of extensive scientific research. The compound's mechanism of action, biochemical and physiological effects, and potential applications in various fields have been studied in depth. However, there is still much to learn about the long-term health effects of exposure to dibenzofuran, dibromohexachloro-. Future research should focus on developing new methods for synthesizing the compound and improving our understanding of its environmental impact.
Méthodes De Synthèse
Dibenzofuran, dibromohexachloro- is typically synthesized through the reaction of hexachlorobenzene with copper and bromine. This process produces a mixture of Dibenzofuran, dibromohexachloro-, including dibenzofuran, dibromohexachloro-. The synthesis method is complex and requires careful control of reaction conditions to ensure the production of a pure product.
Applications De Recherche Scientifique
Dibenzofuran, dibromohexachloro- has been the subject of extensive scientific research due to its toxicity and potential environmental impact. Researchers have investigated the compound's mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Propriétés
Numéro CAS |
109302-39-8 |
|---|---|
Nom du produit |
Dibenzofuran, dibromohexachloro- |
Formule moléculaire |
C12H12Br2Cl6O-8 |
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
4a,5a,9a,9b-tetrahydrodibenzofuran;dibromide;hexachloride |
InChI |
InChI=1S/C12H12O.2BrH.6ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;;/h1-12H;8*1H/p-8 |
Clé InChI |
OBLLJPIBKWMTRF-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C=CC=CC3OC2C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-] |
SMILES canonique |
C1=CC2C3C=CC=CC3OC2C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-] |
Synonymes |
Dibromohexachlorodibenzofuran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



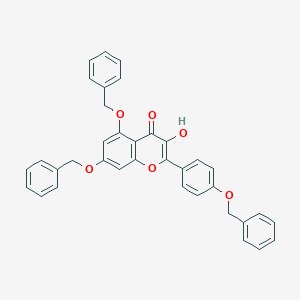
![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)

![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)

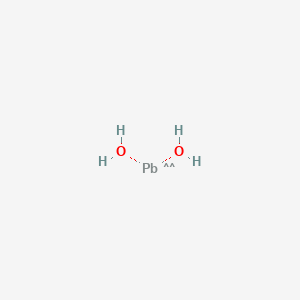
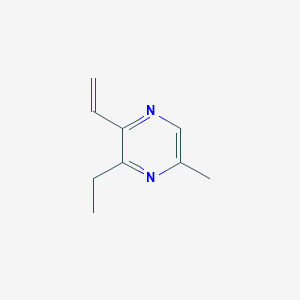
![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
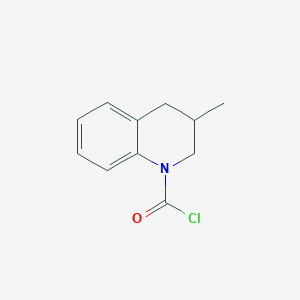
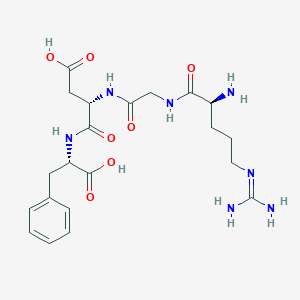
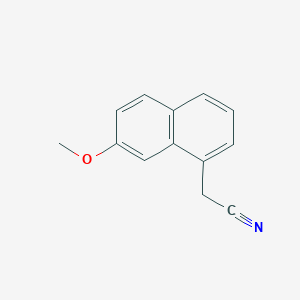
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)
![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)
